molecular formula C5H9ClO2S B8777908 Methyl 2-chloroethylthioacetate CAS No. 73623-44-6

Methyl 2-chloroethylthioacetate

Cat. No.: B8777908
CAS No.: 73623-44-6
M. Wt: 168.64 g/mol
InChI Key: KAOZQKMKOZFDSQ-UHFFFAOYSA-N
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Description

Methyl 2-chloroethylthioacetate is a useful research compound. Its molecular formula is C5H9ClO2S and its molecular weight is 168.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

73623-44-6

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

methyl 2-(2-chloroethylsulfanyl)acetate

InChI

InChI=1S/C5H9ClO2S/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3

InChI Key

KAOZQKMKOZFDSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thionyl chloride (10 ml) was added to a solution of the title compound of Example 9 (9.7 g, 0.06 mole) in methyl alcohol (100 ml) cooled to 5° C. via an ice bath. The ice bath was removed and the reaction stirred for 2.5 hours at room temperature. The methyl alcohol and excess thionyl chloride were removed using a rotary evaporator to give 9.8 g, of an oil which was identified by NMR as the title compound.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionyl chloride (10 ml) was added to a solution of the title compound of Example 9 (9.7 g, 0.06 mole) in methyl alcohol (100 ml) cooled to 5° C. via an ice bath. The ice bath was removed and the reaction stirred for 2.5 hours at room temperature. The methyl alcohol and excess thionyl chloride were removed using a rotary evaporator to give 9.8 g, of an oil which was identified by NMR as the title compound.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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